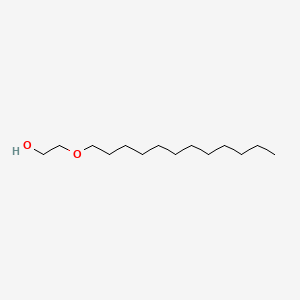
2-(Dodecyloxy)ethanol
Übersicht
Beschreibung
Ethylene Glycol Monododecyl Ether is a nonionic surfactant widely used in various industrial and research applications. It is known for its excellent solubilizing and emulsifying properties, making it a valuable compound in the formulation of emulsions, nanoparticle synthesis, and controlled release systems .
Wissenschaftliche Forschungsanwendungen
Ethylenglykolmonododecylether hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Tensid bei der Herstellung von Emulsionen und Dispersionen verwendet.
Biologie: Wird bei der Synthese von Nanopartikeln für Arzneimittel-Abgabesysteme eingesetzt.
Medizin: Wird in Formulierungen zur kontrollierten Freisetzung für Arzneimittel verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Ethylenglykolmonododecylether beruht auf seiner Fähigkeit, die Grenzflächenspannung zwischen nicht mischbaren Stoffen zu reduzieren. Diese Eigenschaft erleichtert die Bildung und Stabilisierung von Emulsionen. Seine amphiphile Natur, mit einer hydrophilen Ethylenglykolkette und einer hydrophoben Dodecylgruppe, ermöglicht es ihm, sowohl mit wässrigen als auch mit organischen Phasen zu interagieren .
Ähnliche Verbindungen:
- Ethylenglykolmonomethylether
- Ethylenglykolmonoethylether
- Ethylenglykolmonobutylether
- Ethylenglykolmonophenylether
- Propylenglykolmethylether
Vergleich: Ethylenglykolmonododecylether ist aufgrund seiner längeren hydrophoben Kette einzigartig, was seine Emulgierungs- und Löslichkeitseigenschaften im Vergleich zu Glykolethern mit kürzerer Kette verbessert. Dies macht es besonders effektiv in Anwendungen, die stabile Emulsionen und Dispersionen erfordern .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Dodecyloxy)ethanol plays a significant role in biochemical reactions, primarily due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. This compound is known to interact with enzymes such as lipases and proteases, altering their activity and stability. The interactions between this compound and these biomolecules are primarily hydrophobic and van der Waals forces, which help in stabilizing enzyme-substrate complexes and enhancing reaction rates .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell membrane integrity and fluidity, leading to changes in cell signaling pathways and gene expression. In particular, this compound can disrupt lipid rafts in the cell membrane, affecting the localization and function of membrane-bound proteins. This disruption can lead to altered cellular metabolism and changes in the expression of genes involved in stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and membrane-bound proteins. It can insert itself into the lipid bilayer, causing changes in membrane fluidity and permeability. This insertion can lead to the activation or inhibition of membrane-associated enzymes and receptors. Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions can result in changes in cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic effects, such as liver and kidney damage, have been observed at high doses. Additionally, threshold effects have been noted, where a certain concentration of this compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to lipid metabolism. It can be metabolized by enzymes such as cytochrome P450 and alcohol dehydrogenase, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its hydrophobic nature, which allows it to partition into lipid-rich regions of the cell .
Subcellular Localization
This compound is primarily localized in the cell membrane and lipid-rich organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function are influenced by its subcellular localization, as it can interact with membrane-bound proteins and enzymes. Post-translational modifications and targeting signals can also direct this compound to specific subcellular compartments, affecting its biochemical activity .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Ethylenglykolmonododecylether kann durch die Reaktion von Ethylenglykol mit Dodecylalkohol unter sauren oder basischen Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder Natriumhydroxid, um den Etherifizierungsprozess zu erleichtern .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Ethylenglykolmonododecylether die kontinuierliche Zugabe von Ethylenoxid zu Dodecylalkohol in Gegenwart eines Katalysators. Die Reaktion wird bei erhöhten Temperaturen und Drücken durchgeführt, um hohe Ausbeuten und Reinheit zu erzielen .
Analyse Chemischer Reaktionen
Reaktionstypen: Ethylenglykolmonododecylether durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können es in Alkohole umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Etherderivate zu bilden
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Halogenide oder Alkoxide werden unter basischen Bedingungen eingesetzt
Hauptprodukte:
Oxidation: Bildung von Dodecansäure oder Dodecanal.
Reduktion: Bildung von Dodecanol.
Substitution: Bildung verschiedener Etherderivate, abhängig vom verwendeten Nukleophil
Wirkmechanismus
The mechanism of action of Ethylene Glycol Monododecyl Ether involves its ability to reduce interfacial tension between immiscible substances. This property facilitates the formation and stabilization of emulsions. Its amphiphilic nature, with a hydrophilic ethylene glycol chain and a hydrophobic dodecyl group, allows it to interact with both aqueous and organic phases .
Similar Compounds:
- Ethylene Glycol Monomethyl Ether
- Ethylene Glycol Monoethyl Ether
- Ethylene Glycol Monobutyl Ether
- Ethylene Glycol Monophenyl Ether
- Propylene Glycol Methyl Ether
Comparison: Ethylene Glycol Monododecyl Ether is unique due to its longer hydrophobic chain, which enhances its emulsifying and solubilizing properties compared to shorter-chain glycol ethers. This makes it particularly effective in applications requiring stable emulsions and dispersions .
Eigenschaften
IUPAC Name |
2-dodecoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNALCNOMXIBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-92-0 | |
| Record name | Polyethylene glycol lauryl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044676 | |
| Record name | 2-(Dodecyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-(dodecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4536-30-5 | |
| Record name | Ethylene glycol monododecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dodecyloxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(dodecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Dodecyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dodecyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYL ETHYLENEGLYCOL MONOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89TKQ5R54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Dodecyloxy)ethanol work to prevent pine wilt disease?
A1: this compound acts as an aggregation pheromone, primarily for the longhorn beetle species Monochamus alternatus and Monochamus saltuarius [, ]. These beetles are known vectors of the pinewood nematode, Bursaphelenchus xylophilus, which causes pine wilt disease. By using this compound in traps, researchers and forest managers can attract and capture these beetles, disrupting their life cycle and limiting the spread of the nematode to healthy pine trees [].
Q2: What is the chemical structure of this compound?
A2: this compound is a hydroxyether with a 12-carbon alkyl chain attached to the ether oxygen.
Q3: Can this compound be used alone for beetle attraction, or are other compounds needed?
A3: Research suggests that this compound is most effective when combined with other semiochemicals []. For example, a mixture of this compound, α-pinene, and ethanol showed significant attraction for Monochamus alternatus and Monochamus saltuarius []. This suggests that these beetle species rely on a complex blend of volatile compounds for communication and mate attraction.
Q4: Are there any known structural analogs of this compound, and do they exhibit similar activity?
A4: Researchers have investigated the activity of C10 and C12 analogs of this compound, namely 2-(decyloxy)ethanol and this compound []. While these analogs showed some attraction for Monochamus saltuarius in combination with other semiochemicals, their effectiveness was lower compared to 2-(undecyloxy)ethanol (monochamol) []. This suggests that the chain length of the alkyl group plays a crucial role in the pheromone activity and specificity for different Monochamus species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)
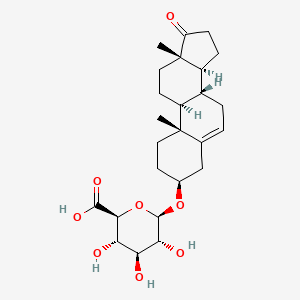
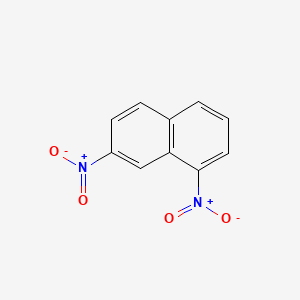
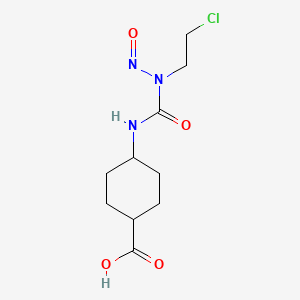
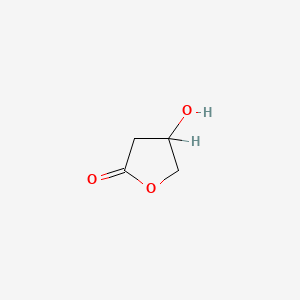



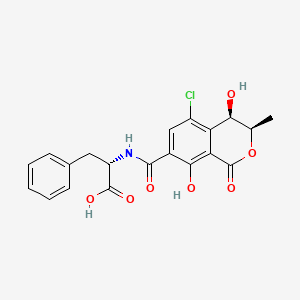
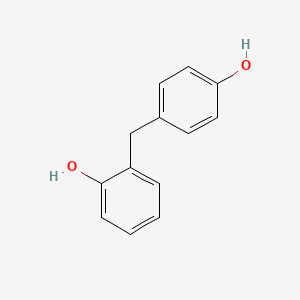

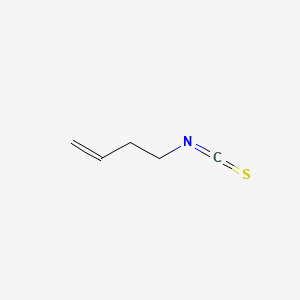
![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)

